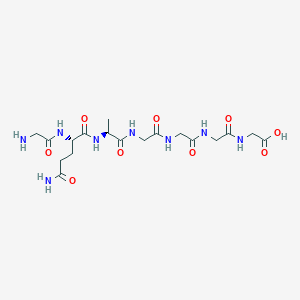
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The peptide sequence includes glycine, L-glutamine, and L-alanine, which are known for their roles in protein synthesis and metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through biotechnological methods. For example, genetically engineered Escherichia coli strains can be used to produce peptides by expressing specific enzymes that catalyze peptide bond formation . This method can be more efficient and cost-effective compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes such as proteases.
Oxidation and Reduction: Modifying specific amino acid residues within the peptide.
Substitution: Replacing one amino acid with another through chemical or enzymatic methods.
Common Reagents and Conditions
Hydrolysis: Typically involves proteolytic enzymes like trypsin or pepsin under physiological conditions.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce disulfide bonds within the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield smaller peptide fragments or individual amino acids, while oxidation and reduction can modify specific side chains within the peptide.
Applications De Recherche Scientifique
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its stability and bioactivity.
Industrial Processes: Used in the production of specialized enzymes and as a stabilizing agent in various formulations .
Mécanisme D'action
The mechanism of action of Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. For example, it may enhance or inhibit enzyme activity, alter signal transduction pathways, or affect cellular processes like apoptosis and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-glutamine: A simpler dipeptide with similar stability and bioactivity.
L-alanyl-L-glutamine: Another dipeptide used in clinical and nutritional applications.
Glutathione (γ-L-glutamyl-L-cysteinylglycine): A tripeptide with antioxidant properties.
Uniqueness
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine is unique due to its longer peptide chain and specific sequence, which may confer distinct biological activities and stability compared to shorter peptides .
Propriétés
Numéro CAS |
511246-51-8 |
|---|---|
Formule moléculaire |
C18H30N8O9 |
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H30N8O9/c1-9(25-18(35)10(2-3-11(20)27)26-12(28)4-19)17(34)24-7-15(31)22-5-13(29)21-6-14(30)23-8-16(32)33/h9-10H,2-8,19H2,1H3,(H2,20,27)(H,21,29)(H,22,31)(H,23,30)(H,24,34)(H,25,35)(H,26,28)(H,32,33)/t9-,10-/m0/s1 |
Clé InChI |
GASGEVLTNMHDGU-UWVGGRQHSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
SMILES canonique |
CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




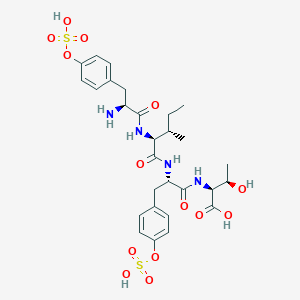

![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
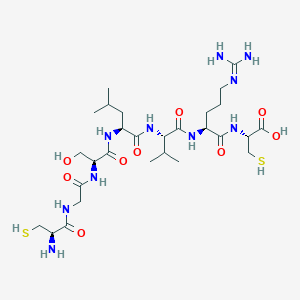
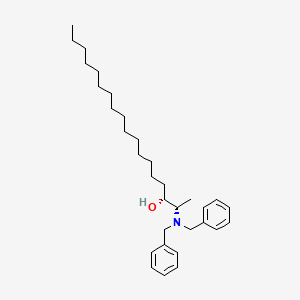
![5-Phenylpyrido[3,2-d]oxazin-8-one](/img/structure/B14247446.png)
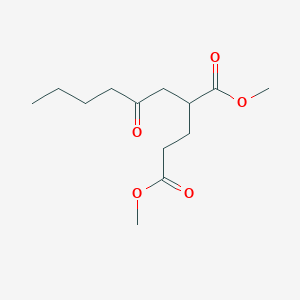
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
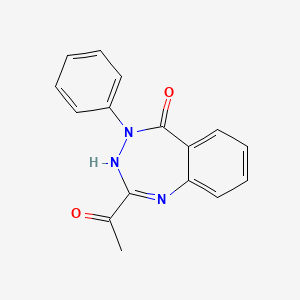
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)

